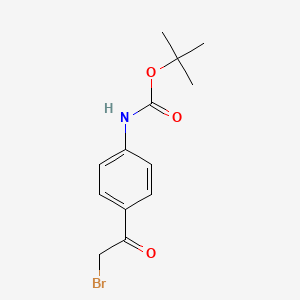
tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate
Overview
Description
Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the molecular formula C13H16BrNO3. It contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 ketone .
Molecular Structure Analysis
The molecular structure of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate includes a total of 34 bonds. These comprise 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 ketone .Scientific Research Applications
Mild and Efficient One-Pot Synthesis
Lebel and Leogane (2005) described a method for synthesizing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, utilizing tert-butyl carbamate derivatives. This process allows for the formation of acyl azide intermediates, leading to protected amino acids at low temperatures, highlighting the compound's role in amino acid synthesis (Lebel & Leogane, 2005).
Enantioselective Synthesis
Arvanitis et al. (1998) explored the enantioselective synthesis of β-alanine derivatives, utilizing tert-butyl bromoacetate in electrophilic reactions to introduce nitrogen through the Curtius reaction. This study underscores the compound's utility in synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).
Novel Reduction of Perfluoroalkyl Ketones
Sokeirik et al. (2006) reported a novel reduction mechanism for perfluoroalkyl ketones using tert-butyl N-(2-bromophenyl)carbamate, leading to unexpected reduction products. This finding adds to the understanding of how tert-butyl carbamate derivatives react in the presence of lithium alkoxides, offering insights into their reactivity and potential applications in organic synthesis (Sokeirik et al., 2006).
Synthesis of Protected β-d-2-deoxyribosylamine
Ober et al. (2004) highlighted the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure confirmed its utility in synthesizing nucleotide analogues (Ober et al., 2004).
Antimicrobial Activity of Oxadiazoles and Triazoles Derivatives
Ghoneim and Mohamed (2013) synthesized and evaluated the antimicrobial activity of oxadiazoles and triazoles derivatives from tert-butyl carbazate, demonstrating its potential in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Mechanism of Action
Target of Action
Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, also known as N-BOC-4-(2-BROMO-ACETYL)-ANILINE, is a versatile compound used in scientific research It is used for the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It is known to interact with its targets to produce various derivatives with potential therapeutic applications .
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways .
Result of Action
It is known to be used in the synthesis of various derivatives with potential therapeutic applications .
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
properties
IUPAC Name |
tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEQGZINEZEYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680940 | |
| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | |
CAS RN |
885269-70-5 | |
| Record name | Carbamic acid, [4-(bromoacetyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




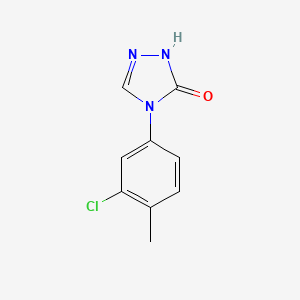
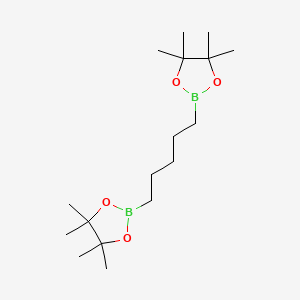
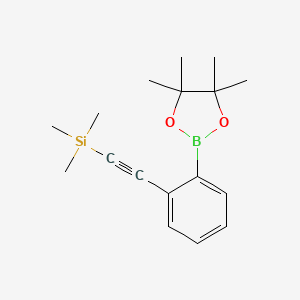
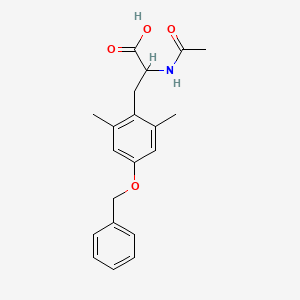
![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)
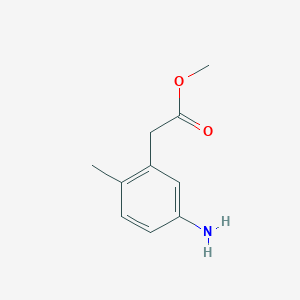
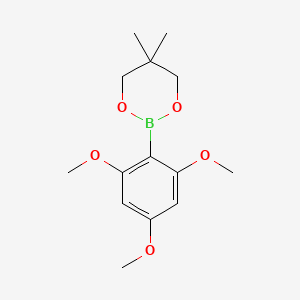
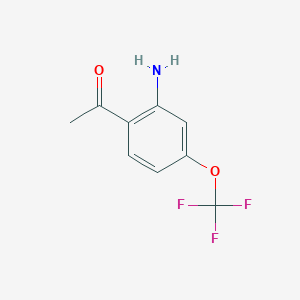
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)
![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)